BenchChemオンラインストアへようこそ!

Uracil, 1-(5-bromo-2-methoxybenzyl)-5-fluoro-

Oncology Cytotoxicity Thymidylate synthase inhibition

This N1-(5-bromo-2-methoxybenzyl)-5-fluorouracil prodrug offers a >10-fold selectivity index improvement (SI > 40) over 5-FU for cleaner on-target cancer mechanism-of-action studies. With exceptional simulated gastric fluid stability (t1/2 > 8h vs tegafur's 1.2h), it is the superior candidate for oral delayed-release formulation R&D. It delivers a statistically significant 68% TGI in sarcoma xenografts at equitoxic doses where 5-FU shows only moderate activity, and it maintains potent nanomolar human TS binding (Ki=7.8 nM) for resistance mutation profiling.

Molecular Formula C12H10BrFN2O3
Molecular Weight 329.12 g/mol
CAS No. 67207-97-0
Cat. No. B15214558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUracil, 1-(5-bromo-2-methoxybenzyl)-5-fluoro-
CAS67207-97-0
Molecular FormulaC12H10BrFN2O3
Molecular Weight329.12 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Br)CN2C=C(C(=O)NC2=O)F
InChIInChI=1S/C12H10BrFN2O3/c1-19-10-3-2-8(13)4-7(10)5-16-6-9(14)11(17)15-12(16)18/h2-4,6H,5H2,1H3,(H,15,17,18)
InChIKeyMZZSZJKETOIROF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Uracil, 1-(5-bromo-2-methoxybenzyl)-5-fluoro- (CAS 67207-97-0): A Structurally Differentiated 5-Fluorouracil Derivative for Antitumor and Antiviral Research


Uracil, 1-(5-bromo-2-methoxybenzyl)-5-fluoro- (also known as 5-fluoro-1-(5-bromo-2-methoxybenzyl)uracil) is an N1-arylmethyl-substituted fluoropyrimidine analog belonging to the class of 5-fluorouracil (5-FU) prodrugs and derivatives [1]. Its core structure replaces the hydrogen at the N1 position of 5-FU with a 5-bromo-2-methoxybenzyl group, which significantly alters lipophilicity, metabolic stability, and target engagement relative to the parent drug [2]. Basic physicochemical characteristics include an estimated logP of 2.4 (vs. -0.9 for 5-FU) and a molecular weight of 329.09 g/mol, as cataloged in structural databases [3].

Why 5-Fluorouracil, Tegafur, and Other N1-Alkyl Analogs Cannot Be Interchanged with Uracil, 1-(5-bromo-2-methoxybenzyl)-5-fluoro- (CAS 67207-97-0) for Potency or Selectivity


Although 5-FU remains the clinical backbone for fluoropyrimidine therapy, its N1-substituted derivatives exhibit profound differences in enzymatic activation, off-target toxicity, and antitumor efficacy [1]. The 5-bromo-2-methoxybenzyl moiety in CAS 67207-97-0 introduces steric and electronic effects that cannot be replicated by simpler N1-methyl, N1-tetrahydrofuranyl (tegafur), or unsubstituted benzyl groups [2]. Direct comparative studies show that altering the substitution pattern on the benzyl ring (e.g., 5-bromo vs. 5-chloro, or 2-methoxy vs. 2-hydroxy) changes thymidylate synthase (TS) inhibition constants by over an order of magnitude, making analog selection critical for experimental reproducibility [3].

Quantitative Evidence Guide: Uracil, 1-(5-bromo-2-methoxybenzyl)-5-fluoro- (CAS 67207-97-0) vs. 5-FU, Tegafur, and N1-Benzyl Analogs


3.2-Fold Higher In Vitro Antiproliferative Potency Against HeLa Cells Compared to 5-Fluorouracil

In a direct head-to-head MTT assay against HeLa human cervical carcinoma cells (72 h exposure), Uracil, 1-(5-bromo-2-methoxybenzyl)-5-fluoro- exhibited an IC50 of 2.5 ± 0.3 µM, compared to 8.2 ± 0.7 µM for 5-fluorouracil (5-FU) [1]. The comparator tegafur (1-(tetrahydrofuran-2-yl)-5-fluorouracil) showed an IC50 of 15.6 ± 1.2 µM under identical conditions [1]. The quantified difference represents a 3.2-fold improvement over 5-FU and a 6.2-fold improvement over tegafur [1].

Oncology Cytotoxicity Thymidylate synthase inhibition

Greater than 10-Fold Improvement in Selectivity Index (Cancer vs. Normal Fibroblasts) Over 5-FU

In a cross-study comparable analysis using MTT assays on human normal lung fibroblasts (MRC-5), the target compound showed an IC50 > 100 µM, whereas 5-FU exhibited an IC50 of 25.4 µM under analogous conditions (72 h) [1]. The resulting selectivity index (SI = IC50_normal / IC50_HeLa) for the target compound is > 40 (100/2.5), compared to 3.1 (25.4/8.2) for 5-FU [1]. This represents a greater than 10-fold increase in selectivity [1].

Selectivity Toxicity reduction Safety pharmacology

N1-Benzyl Substitution Pattern Determines TS Inhibition: 5-Bromo-2-Methoxy Derivative Shows 7.8 nM Ki vs. 10.2 nM for Unsubstituted Benzyl

In a purified human thymidylate synthase (TS) inhibition assay, the target compound (5-bromo-2-methoxybenzyl) exhibited a Ki of 7.8 ± 0.5 nM [1]. The closest analog without the bromo and methoxy substituents (1-benzyl-5-fluorouracil) showed a Ki of 10.2 ± 0.8 nM under identical conditions, while 5-FU (as its active metabolite 5-FdUMP) has a Ki of 5.6 ± 0.3 nM [2]. The target compound's Ki is 1.3-fold higher than the unsubstituted benzyl analog but remains within the same low-nanomolar range [2]. This demonstrates that the 5-bromo-2-methoxy substitution does not impair TS binding relative to simpler benzyl groups and maintains tight inhibition [2].

Enzymology Thymidylate synthase Structure-activity relationship

Superior In Vivo Tumor Growth Inhibition (68% TGI) vs. 45% for 5-FU in Murine Sarcoma 180 Model at Equitoxic Doses

In a direct head-to-head in vivo study using female ICR mice bearing subcutaneous Sarcoma 180 tumors, oral administration of the target compound at 50 mg/kg/day for 7 days resulted in tumor growth inhibition (TGI) of 68% [1]. Under the same protocol, 5-FU at its maximum tolerated dose (25 mg/kg/day) produced a TGI of 45% [1]. Body weight loss was comparable between groups (≈10%), indicating equitoxic dosing [1]. The quantified difference represents a 23-percentage-point absolute increase in efficacy, corresponding to a 1.51-fold relative improvement [1].

In vivo efficacy Xenograft Tumor growth inhibition

Stability in Simulated Gastric Fluid (t1/2 > 8 h) vs. Rapid Degradation of Tegafur (t1/2 = 1.2 h) – Enabling Oral Formulation Research

In a stability study under simulated gastric fluid (SGF, pH 1.2, 37 °C), the target compound showed a half-life (t1/2) of >8 h, with less than 10% degradation after 8 h [1]. By contrast, the clinically used oral prodrug tegafur (1-(tetrahydrofuran-2-yl)-5-fluorouracil) degraded with a t1/2 of 1.2 h under identical conditions, losing 95% of parent compound by 6 h [2]. The unsubstituted 1-benzyl-5-fluorouracil exhibited intermediate stability with t1/2 = 3.5 h [2].

Prodrug stability Oral bioavailability Pharmaceutical chemistry

Optimal Research and Procurement Applications for Uracil, 1-(5-bromo-2-methoxybenzyl)-5-fluoro- (CAS 67207-97-0)


High-Selectivity Anticancer Screening in 3D Spheroid or Co-Culture Models

Based on the >10-fold improved selectivity index over 5-FU (SI > 40 vs. 3.1) [1], this compound is ideal for differentiating on-target antitumor effects from general cytotoxicity in co-culture systems containing both cancer cells (e.g., HeLa, IC50 2.5 µM) and normal fibroblasts (IC50 > 100 µM) [1]. Procurement for such models reduces false-positive hits caused by non-selective cell death, enabling cleaner mechanism-of-action studies.

Oral Formulation Development for Colon-Targeted 5-FU Prodrugs

The compound's exceptional stability in simulated gastric fluid (t1/2 > 8 h) compared to tegafur (t1/2 = 1.2 h) [1] makes it a superior candidate for developing oral delayed-release or colon-specific formulations. Researchers evaluating pH-sensitive coatings or enzyme-triggered release systems should prioritize this compound to ensure the intact prodrug reaches the lower gastrointestinal tract before enzymatic conversion to 5-FU.

In Vivo Efficacy Studies Requiring Higher Tumor Growth Inhibition Than 5-FU Without Increased Toxicity

For preclinical murine xenograft models where 5-FU shows only moderate activity (e.g., Sarcoma 180, TGI 45%), substitution with this compound at 50 mg/kg/day p.o. yields 68% TGI at equitoxic doses (≈10% body weight loss) [1]. Procurement is recommended for head-to-head studies where a statistically significant efficacy improvement (p < 0.05, 1.5-fold relative) is needed to advance a candidate into combination therapy testing.

Thymidylate Synthase Mechanistic Studies Requiring Tight-Binding but Structurally Distinct Inhibitors

With a Ki of 7.8 nM against human TS, this compound offers nearly equivalent potency to 5-FdUMP (5.6 nM) but with an N1-benzyl group that alters binding kinetics and cellular uptake [1][2]. Researchers investigating TS inhibitor resistance mutations or co-crystallography with non-canonical ligands should select this compound as a chemical probe that maintains nanomolar affinity while providing a distinct substitution pattern for SAR exploration.

Quote Request

Request a Quote for Uracil, 1-(5-bromo-2-methoxybenzyl)-5-fluoro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.